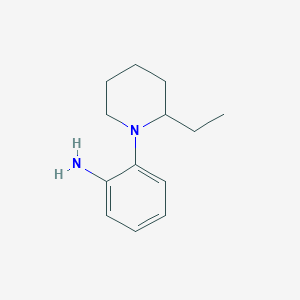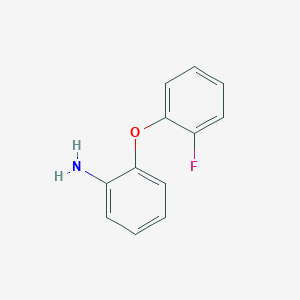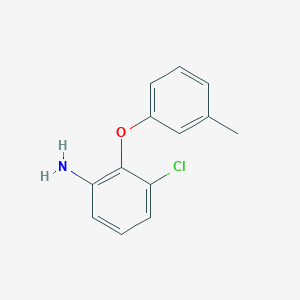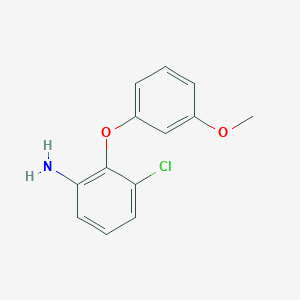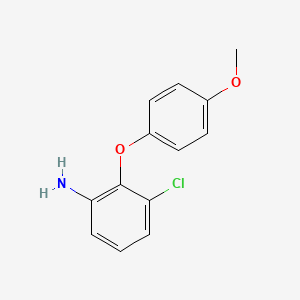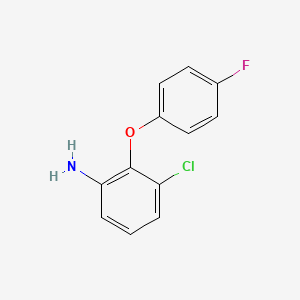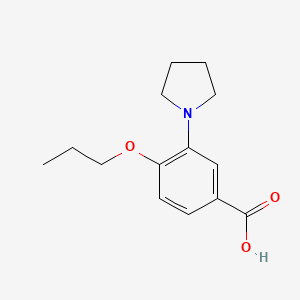
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The structure of this compound includes a benzoic acid core substituted with a propoxy group at the 4-position and a pyrrolidinyl group at the 3-position.
准备方法
The synthesis of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid core. The propoxy group is introduced via an etherification reaction, while the pyrrolidinyl group is added through a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques, including purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality.
化学反应分析
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The propoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets in various biological systems.
Its ability to modulate protein activity could be harnessed to develop therapeutic agents for various diseases .
作用机制
The mechanism of action of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific protein targets. The propoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity for these targets. By binding to proteins, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways .
The exact molecular targets and pathways involved depend on the specific biological context and the proteins being studied. Further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications.
相似化合物的比较
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can be compared to other benzoic acid derivatives with similar structures. Some related compounds include:
4-(1H-Pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a pyrrolidinyl group, which may affect its binding properties and biological activity.
4-(Pyrrolidin-1-yl)benzoic acid: Similar to this compound but lacks the propoxy group, potentially altering its chemical reactivity and interactions with proteins.
4-Propoxybenzoic acid: This compound has a propoxy group but lacks the pyrrolidinyl group, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its combination of the propoxy and pyrrolidinyl groups, which confer specific binding and reactivity characteristics that are valuable for research applications.
属性
IUPAC Name |
4-propoxy-3-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDAEOYGNUDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
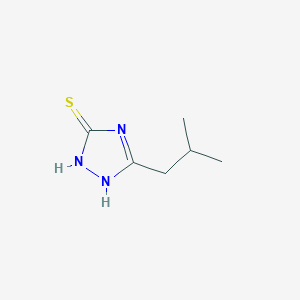

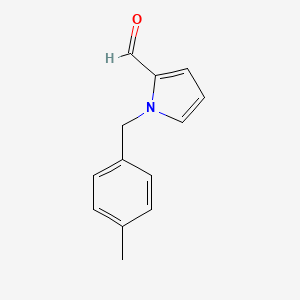
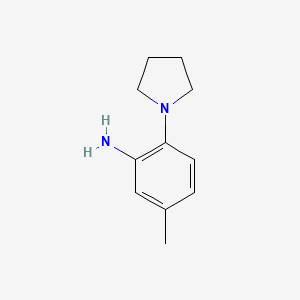
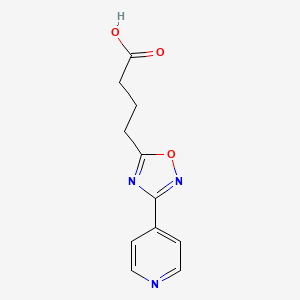
![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)

